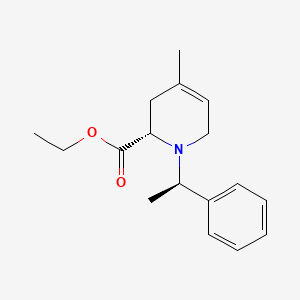

Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a tetrahydropyridine ring, which is a common structural motif in many biologically active molecules. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Tetrahydropyridine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Chiral Centers: The chiral centers can be introduced using asymmetric synthesis techniques, such as chiral auxiliaries or catalysts.

Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like crystallization or chromatography to ensure the desired enantiomeric purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring, altering the compound’s biological activity.

Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various ester derivatives depending on the substituent introduced.

科学的研究の応用

Chemical Properties and Structure

Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is a tetrahydropyridine derivative characterized by a complex molecular structure that contributes to its biological activity. The compound has the following molecular formula: C17H23NO2, with a molecular weight of 273.38 g/mol. Its structural formula includes a tetrahydropyridine ring that is pivotal for its interaction with biological targets.

Monoamine Oxidase Inhibition

One of the primary applications of tetrahydropyridine derivatives, including this compound, is their role as inhibitors of monoamine oxidase (MAO). MAO is an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme has implications for treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

A study highlighted the potential of tetrahydropyridine derivatives to inhibit MAO-A and MAO-B effectively. The introduction of various substituents on the tetrahydropyridine structure has been shown to enhance inhibitory activity against these enzymes, suggesting that this compound could be a promising candidate for further development as an antidepressant or neuroprotective agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study: Synthesis Methodology

A recent study described an efficient synthesis route involving an iodine-catalyzed five-component reaction that yields densely substituted tetrahydropyridine derivatives. This method not only enhances yield but also allows for the incorporation of diverse functional groups that can modulate biological activity .

Neuroprotective Effects

Research indicates that tetrahydropyridine derivatives exhibit neuroprotective properties through their action on neurotransmitter systems. This compound may help mitigate neurodegeneration by stabilizing dopamine levels in the brain.

Anticancer Potential

Emerging evidence suggests that compounds similar to this compound could possess anticancer properties by inhibiting receptor tyrosine kinases such as EGFR and HER2. These receptors are often overexpressed in various cancers. Thus, targeting these pathways may provide a novel therapeutic strategy for cancer treatment .

作用機序

The mechanism of action of Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The chiral centers play a crucial role in determining the binding affinity and specificity. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the biological context.

類似化合物との比較

Ethyl 4-methyl-1-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylate: Lacks the chiral centers, making it less stereochemically complex.

Methyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of both (S) and ® chiral centers allows for a more precise fit with biological targets, potentially leading to higher efficacy and selectivity in its applications.

This detailed overview provides a comprehensive understanding of Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate, covering its synthesis, reactions, applications, and unique characteristics

生物活性

Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23NO

- CAS Number : 134984-61-5

- Structure : The compound features a tetrahydropyridine core with a carboxylate group and an ethyl substituent, which contributes to its biological activity.

Research indicates that compounds in the tetrahydropyridine family often interact with monoamine oxidase (MAO) enzymes. This compound may exhibit similar behavior, potentially leading to neuroprotective effects against neurodegenerative diseases.

Monoamine Oxidase Inhibition

Studies have shown that related compounds can inhibit MAO-A and MAO-B. These enzymes are involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, which is beneficial in conditions like depression and Parkinson's disease .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. In vitro studies using PC12 cells have demonstrated that related tetrahydropyridines can protect against oxidative stress-induced cell death by modulating intracellular signaling pathways associated with apoptosis .

Antioxidant Activity

The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). This activity could be particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .

In Vitro Studies

-

PC12 Cell Line : Research utilizing the PC12 cell line has shown that tetrahydropyridines can reduce cell death induced by toxins. The mechanism involves the inhibition of MAO activity and subsequent reduction of toxic pyridinium species formation .

Compound IC50 (µM) Mechanism of Action Ethyl Tetrahydropyridine 15 MAO-A/B inhibition MPTP 25 Toxicity via pyridinium formation - Oxidative Stress Models : In studies assessing oxidative stress, compounds similar to this compound were shown to significantly lower ROS levels and improve cell viability under stress conditions .

特性

IUPAC Name |

ethyl (2S)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-10,14,16H,4,11-12H2,1-3H3/t14-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTKFVTYFVHJML-ZBFHGGJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=CCN1C(C)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(=CCN1[C@H](C)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。